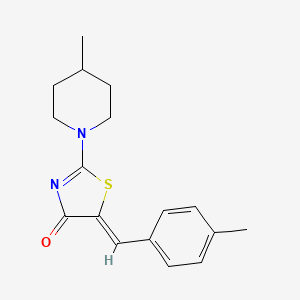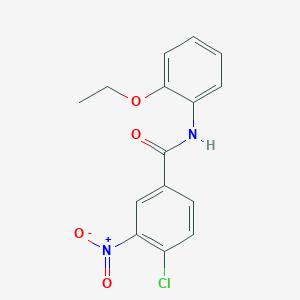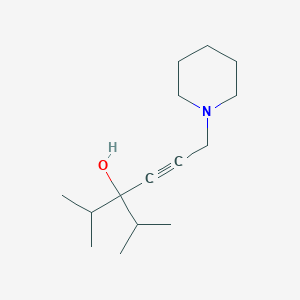
5-(4-methylbenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives involves multiple steps, including condensation reactions, characterized by combining specific precursors in the presence of catalysts or under specific conditions to form the thiazole core structure. For instance, a related compound, the synthesis of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, involves the characterization by IR, 1H NMR, LC–MS mass, and C, H, N analyses, indicating a meticulous process to achieve the desired molecular framework (Suresh, Lavanya, & Rao, 2016).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class is often elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information on the molecular geometry and conformation. For example, a compound with a similar structure, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, revealed a nonplanar molecule with a chair conformation for the piperidine ring, showcasing the intricacy of these molecules' three-dimensional arrangements (Xue, 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclocondensations and Michael addition reactions, which significantly influence their chemical properties and biological activities. The reactions are pivotal in modifying the core structure to enhance biological efficacy or alter physicochemical properties for specific applications.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in different fields. For instance, the crystal structure and bioactivity study of a related compound provide insight into the compound's stability, packing, and potential interactions in biological systems (Xue, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under various conditions, and potential biological activities, define the compound's applicability in scientific research. The synthesis and pharmacological evaluation of derivatives highlight the significant antimicrobial activity, underscoring the chemical's potential in developing new therapeutic agents (Suresh, Lavanya, & Rao, 2016).
properties
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-3-5-14(6-4-12)11-15-16(20)18-17(21-15)19-9-7-13(2)8-10-19/h3-6,11,13H,7-10H2,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJICARKOCANLBV-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)C)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)C)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B5584090.png)
![N,N-dimethyl-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5584099.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5584117.png)

![5-(hydroxymethyl)-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-furamide](/img/structure/B5584127.png)
![1-{3-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]propyl}-1H-1,2,3-benzotriazole dihydrochloride](/img/structure/B5584133.png)
![2-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5584140.png)
![4-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5584142.png)
![2-{1-[4-(tetrahydro-2-furanylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5584145.png)
![5-[(3,4-dimethoxybenzylidene)amino]-2-hydroxybenzoic acid](/img/structure/B5584159.png)

![N-[(1-ethylpiperidin-2-yl)methyl]-5,6-dimethylpyrimidin-4-amine](/img/structure/B5584169.png)
![4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5584170.png)
